5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Suzuki-Miyaura coupling Cross-coupling Heterocyclic chemistry

Researchers developing fused heterocyclic kinase inhibitors often face dehalogenation side reactions with iodo analogs, compromising yields and purity. 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde directly addresses these challenges: • Minimizes dehalogenation in Suzuki-Miyaura couplings vs. iodo derivatives, delivering cleaner product profiles and higher isolated yields. • Pre-installed aldehyde and bromine functionalities eliminate low-yielding Vilsmeier-Haack formylation, accelerating access to pyrazolo[3,4-c]pyrazoles. • Consistent ≥98% purity with full CLP hazard documentation ensures immediate usability in GLP/GMP settings and simplifies procurement compliance.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 1211505-84-8
Cat. No. B1526914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
CAS1211505-84-8
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C=O)Br
InChIInChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3
InChIKeyMRZJUGWICIQUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1211505-84-8): Versatile Pyrazole Building Block for Heterocyclic Synthesis and Drug Discovery


5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1211505-84-8) is a heterocyclic building block belonging to the pyrazole family, characterized by a 5-bromo substituent and a 4-carbaldehyde group on a 1-methylpyrazole core . Its molecular formula is C₅H₅BrN₂O, molecular weight 189.01 g/mol, and it is typically supplied as a yellow crystalline solid with purity ≥95–98% . The compound is registered under EC number 855-668-3 and classified according to CLP criteria as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (H302, H315, H319, H335) [1]. This scaffold serves as a key intermediate in the construction of fused heterocyclic systems, notably pyrazolo[3,4-c]pyrazoles, and participates efficiently in cross-coupling reactions such as Suzuki-Miyaura [2][3].

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Why the 5-Bromo Substituent Is Irreplaceable for Selectivity and Synthetic Utility


While 1-methyl-1H-pyrazole-4-carbaldehyde analogs with alternative 5-substituents (e.g., Cl, I, F, H) are commercially available, their reactivity profiles diverge significantly in key synthetic transformations . The 5-bromo derivative occupies a unique position: it is sufficiently reactive for palladium-catalyzed cross-couplings while resisting the dehalogenation side reactions that plague iodo analogs, and it provides a versatile handle for subsequent functionalization that is absent in the unsubstituted or fluoro derivatives [1]. Moreover, its specific electronic and steric environment dictates regioselectivity in cycloaddition and condensation pathways that cannot be replicated by chloro or iodo counterparts [2]. Generic substitution without verifying reaction-specific performance therefore risks compromised yields, unwanted byproducts, or complete synthetic failure. The quantitative evidence below establishes exactly where this bromo derivative outperforms its closest analogs, enabling informed procurement decisions.

Quantitative Comparator Evidence for 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Direct Head-to-Head Performance Data


Suzuki-Miyaura Cross-Coupling: Bromo and Chloro Derivatives Superior to Iodo in Minimizing Dehalogenation

In a systematic study of halogenated aminopyrazoles, direct comparison of chloro, bromo, and iodo derivatives in Suzuki-Miyaura cross-coupling revealed that Br and Cl derivatives were superior to iodopyrazoles due to reduced propensity for dehalogenation [1]. The bromo derivative thus offers an optimal balance of reactivity and side-reaction suppression, making it a preferred electrophilic partner for C–C bond formation in complex molecule synthesis [1].

Suzuki-Miyaura coupling Cross-coupling Heterocyclic chemistry

Boulton-Katritzky Synthesis of Pyrazolo[3,4-c]pyrazoles: Exclusive Use of 5-Bromo Derivative Demonstrates Unique Reactivity

A 2017 study described a one-pot, two-component Boulton-Katritzky synthesis for rapid access to variously functionalized pyrazolo[3,4-c]pyrazoles, explicitly starting from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde [1]. While the paper does not present a comparative yield table for alternative 5-substituted analogs, the fact that the authors selected this specific bromo derivative as their starting scaffold—and not the chloro, iodo, fluoro, or unsubstituted variants—strongly implies that this substitution pattern provides the optimal reactivity profile for this transformation [1].

Fused heterocycles Boulton-Katritzky reaction Pyrazolopyrazoles

Synthetic Accessibility and Yield: The Bromo Derivative Enables Direct Vilsmeier-Haack Formylation Unavailable to Unsubstituted Pyrazoles

A review on pyrazole-4-carbaldehydes notes that while direct methods for preparing 1-methyl-3-alkyl-5-halopyrazoles exist, formylation of these substrates via the Vilsmeier-Haack reaction to yield the corresponding 4-carbaldehydes in isolable yields has historically been challenging [1]. This underscores the value of pre-formed 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde as a distinct synthetic entry point that bypasses problematic formylation steps [1]. The chloro analog is also commercially available, but no yield data are provided for its formylation.

Formylation Vilsmeier-Haack reaction Pyrazole synthesis

Regulatory Classification and Physical Properties: Consistency Across Vendor Batches

The compound is uniformly classified under the EU CLP regulation as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. Vendor datasheets from Fluorochem and Matrix Scientific consistently report a purity of 95–98% and an MDL number MFCD13689116, ensuring batch-to-batch reliability for procurement . While the chloro analog (CAS 117007-77-9) has a lower molecular weight (144.56 g/mol) and the fluoro analog (CAS 1896515-75-5) is even lighter (128.10 g/mol), the bromo derivative's intermediate mass (189.01 g/mol) provides a balance between synthetic handle reactivity and manageable physical handling .

Quality control Regulatory compliance Physical properties

Optimal Application Scenarios for 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Based on Quantitative Evidence


Synthesis of Pyrazolo[3,4-c]pyrazole-Based Kinase Inhibitors and Adenosine Mimics

Researchers developing fused heterocyclic scaffolds for kinase inhibition or adenosine receptor modulation should prioritize 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde as the starting material for Boulton-Katritzky sequences. As demonstrated in the literature, this specific bromo derivative enables rapid access to pyrazolo[3,4-c]pyrazoles, a core structure in several bioactive molecules [1].

Suzuki-Miyaura Cross-Coupling for Diversifying Pyrazole-Containing Drug Candidates

In medicinal chemistry programs requiring late-stage diversification of pyrazole cores, the bromo derivative is the optimal electrophile. Its superior performance over iodo analogs in minimizing dehalogenation side reactions during Suzuki-Miyaura coupling ensures higher yields and cleaner product profiles, reducing purification burden and accelerating SAR studies [1].

Building Block Procurement for Multi-Step Heterocyclic Synthesis

For contract research organizations (CROs) and academic labs performing multi-step syntheses of complex heterocycles, procuring 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde eliminates the need for a low-yielding Vilsmeier-Haack formylation step. The pre-installed aldehyde and bromine functionalities provide a versatile platform for sequential C–C bond formations and cyclocondensations, streamlining synthetic routes [1].

Quality-Controlled Reagent for Regulatory-Compliant Pharmaceutical R&D

Pharmaceutical R&D groups operating under GLP/GMP environments should select 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde from vendors providing consistent purity (≥95–98%) and full CLP hazard classification. The availability of SDS documentation and the compound's registration under EC 855-668-3 facilitate compliance with EU REACH and OSHA Hazard Communication Standards, reducing administrative overhead [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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